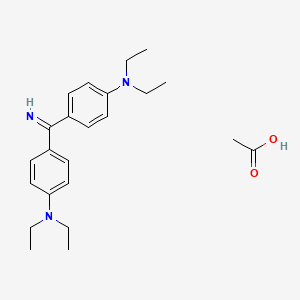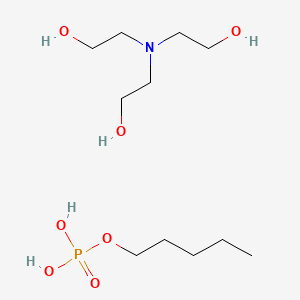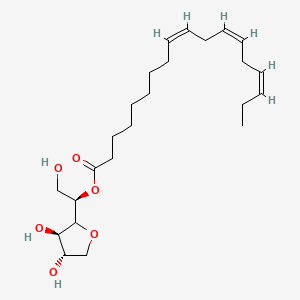
Manganese(2+) disulphamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Manganese(2+) disulphamate can be synthesized through the reaction of manganese(II) salts with disulfamic acid. The typical reaction involves dissolving manganese(II) sulfate in water and then adding disulfamic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In an industrial setting, this compound can be produced by reacting manganese dioxide with sulfur dioxide and ammonia. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. This method allows for the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
Manganese(2+) disulphamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: The disulphamate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often performed under inert atmosphere to prevent re-oxidation.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides. The reactions are usually performed in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese metal or manganese(II) compounds.
Substitution: Coordination complexes with different ligands.
科学研究应用
Manganese(2+) disulphamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and coordination complexes.
Biology: this compound is studied for its potential role in biological systems, particularly in enzymatic reactions where manganese is a cofactor.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of manganese-based catalysts and as a component in certain types of batteries.
作用机制
The mechanism of action of manganese(2+) disulphamate involves its interaction with molecular targets such as enzymes and proteins. In biological systems, this compound can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound can also interact with cellular pathways, influencing processes such as oxidative stress response and signal transduction.
相似化合物的比较
Similar Compounds
Manganese(II) sulfate: A commonly used manganese salt with similar applications in agriculture and industry.
Manganese(II) chloride: Another manganese salt used in chemical synthesis and as a catalyst.
Manganese(II) acetate: Used in organic synthesis and as a precursor for other manganese compounds.
Uniqueness
Manganese(2+) disulphamate is unique due to its specific ligand environment, which can influence its reactivity and coordination chemistry. The presence of disulphamate ligands can provide distinct properties compared to other manganese salts, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
83929-95-7 |
|---|---|
分子式 |
H4MnN2O6S2 |
分子量 |
247.12 g/mol |
IUPAC 名称 |
manganese(2+);disulfamate |
InChI |
InChI=1S/Mn.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |
InChI 键 |
KEXSCPNGYFGPFU-UHFFFAOYSA-L |
规范 SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



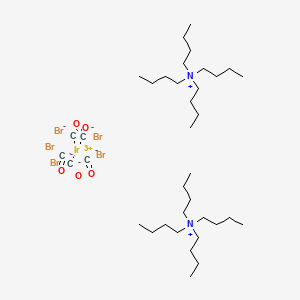


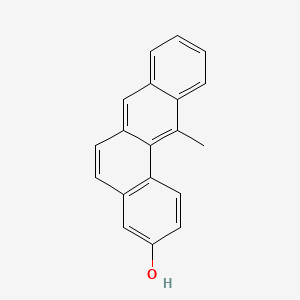
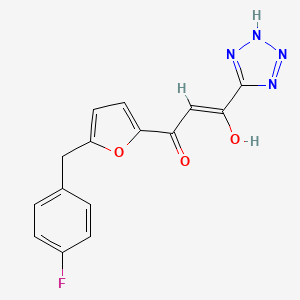

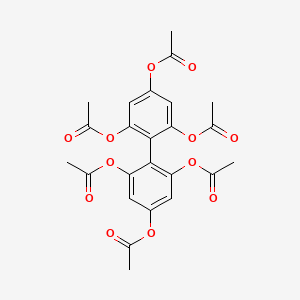


![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
